molecular formula C21H20FN5O3S B11243534 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluorophenyl)propanamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluorophenyl)propanamide

Cat. No.: B11243534
M. Wt: 441.5 g/mol
InChI Key: XOAOOJNSQHSVMC-UHFFFAOYSA-N
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Description

“2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluorophenyl)propanamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a triazine ring, an acetylamino group, and a fluorophenyl group, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluorophenyl)propanamide” likely involves multiple steps, including the formation of the triazine ring, the introduction of the acetylamino group, and the attachment of the fluorophenyl group. Typical reaction conditions may include the use of solvents such as dichloromethane or ethanol, catalysts like palladium or copper, and reagents such as acetic anhydride or fluorobenzene.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

“2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluorophenyl)propanamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the triazine ring or acetylamino group.

    Substitution: Halogenation or alkylation of the phenyl ring.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or iodine. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the phenyl ring may produce halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its unique structural features.

Medicine

In medicine, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which “2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluorophenyl)propanamide” exerts its effects would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other triazine derivatives, acetylamino-substituted molecules, or fluorophenyl-containing compounds. Examples include:

  • 2,4,6-tris(acetylamino)-1,3,5-triazine
  • N-(4-fluorophenyl)acetamide
  • 3-(acetylamino)-2-methylbenzoic acid

Uniqueness

What sets “2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluorophenyl)propanamide” apart is its combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20FN5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C21H20FN5O3S/c1-11-5-4-6-16(17(11)23-13(3)28)18-20(30)25-21(27-26-18)31-12(2)19(29)24-15-9-7-14(22)8-10-15/h4-10,12H,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

XOAOOJNSQHSVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=C(C=C3)F)NC(=O)C

Origin of Product

United States

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